molecular formula C10H11ClFN B12978588 (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine CAS No. 1228561-46-3

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine

Cat. No.: B12978588
CAS No.: 1228561-46-3
M. Wt: 199.65 g/mol
InChI Key: KJDXZJUCMYYZNJ-VIFPVBQESA-N
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Description

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine is a chiral compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are commonly found in various natural products and pharmaceuticals. The presence of chloro and fluoro substituents on the phenyl ring can significantly influence the compound’s chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 2-chloro-3-fluoroaniline and (S)-pyrrolidine-2-carboxylic acid.

    Formation of Intermediate: The aniline derivative undergoes a nucleophilic substitution reaction with a suitable electrophile to form an intermediate compound.

    Cyclization: The intermediate is then subjected to cyclization under appropriate conditions to form the pyrrolidine ring.

    Purification: The final product is purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactions: Scaling up the synthetic route to produce the compound in large quantities.

    Optimization of Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and purity.

    Automated Processes: Utilizing automated processes and equipment to ensure consistency and efficiency in production.

Chemical Reactions Analysis

Types of Reactions

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs.

    Substitution: The chloro and fluoro substituents can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Reagents such as sodium hydride, alkyl halides, or Grignard reagents can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example:

    Oxidation: Formation of N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced analogs with altered functional groups.

    Substitution: Formation of substituted derivatives with new functional groups.

Scientific Research Applications

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine has various scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects in treating diseases.

    Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.

Mechanism of Action

The mechanism of action of (S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine involves its interaction with specific molecular targets and pathways. These may include:

    Molecular Targets: Binding to enzymes, receptors, or other proteins.

    Pathways Involved: Modulating signaling pathways, metabolic pathways, or gene expression.

Comparison with Similar Compounds

Similar Compounds

    (S)-2-(2-Chlorophenyl)pyrrolidine: Lacks the fluoro substituent.

    (S)-2-(3-Fluorophenyl)pyrrolidine: Lacks the chloro substituent.

    (S)-2-(2-Chloro-3-methylphenyl)pyrrolidine: Contains a methyl group instead of a fluoro group.

Uniqueness

(S)-2-(2-Chloro-3-fluorophenyl)pyrrolidine is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can influence its chemical reactivity and biological activity.

Properties

CAS No.

1228561-46-3

Molecular Formula

C10H11ClFN

Molecular Weight

199.65 g/mol

IUPAC Name

(2S)-2-(2-chloro-3-fluorophenyl)pyrrolidine

InChI

InChI=1S/C10H11ClFN/c11-10-7(3-1-4-8(10)12)9-5-2-6-13-9/h1,3-4,9,13H,2,5-6H2/t9-/m0/s1

InChI Key

KJDXZJUCMYYZNJ-VIFPVBQESA-N

Isomeric SMILES

C1C[C@H](NC1)C2=C(C(=CC=C2)F)Cl

Canonical SMILES

C1CC(NC1)C2=C(C(=CC=C2)F)Cl

Origin of Product

United States

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